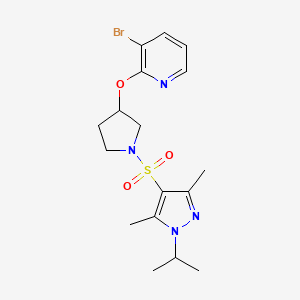![molecular formula C14H12ClNO5S B2568084 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 325832-92-6](/img/structure/B2568084.png)
4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid is a chemical compound with the CAS Number: 325832-92-6 . It has a molecular weight of 341.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-(N-(2-methoxyphenyl)sulfamoyl)benzoic acid . The InChI code for the compound is 1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) .Aplicaciones Científicas De Investigación
Environmental Implications and Transformation
Research has explored the transformation mechanism of benzophenone-4, a compound related to the target chemical, during chlorination disinfection processes. The study revealed that free chlorine promotes the formation of chlorinated analogs and phenyl ester derivatives through multiple pathways, including chlorine substitution, Baeyer-Villiger-Type oxidation, and ester hydrolysis. This transformation can significantly impact water treatment systems and potentially increase genotoxic potentials due to chlorinated by-products (Xiao et al., 2013).
Chemical Synthesis and Reactivity
Another study focuses on the synthesis and reactivity of 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, highlighting their use as recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents offer advantages in reactivity and recyclability for chemical synthesis processes (Yusubov et al., 2004).
Environmental-Friendly Fabrication
In the context of environmental science, a study detailed the one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This approach represents a cleaner and cost-effective method for water purification, demonstrating the environmental applications of related chemical structures (Zhou et al., 2018).
Novel Membrane Materials
Research into sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, illustrates the use of related chemicals in developing advanced materials for water treatment. These membranes exhibit improved water flux and dye rejection capabilities, underscoring the relevance of such compounds in membrane technology (Liu et al., 2012).
Polyaniline Doping
A study on polyaniline doped with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, showcases the application in conducting polymers. These dopants significantly influence the electrical conductivity and material properties of polyaniline, highlighting their importance in the field of advanced materials (Amarnath & Palaniappan, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHBJPHMWCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2568002.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)


![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)


